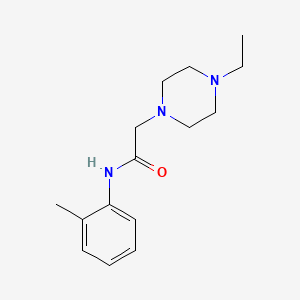![molecular formula C14H13N5OS2 B5371630 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5371630.png)
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide, commonly known as PTTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PTTP belongs to the class of thiazole-containing compounds that possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of PTTP is not fully understood. However, studies have suggested that it may act by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. PTTP has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
PTTP has been shown to possess various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. PTTP has also been shown to possess anti-microbial activity, making it useful in the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PTTP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. PTTP has also been shown to possess potent biological activities at low concentrations, which makes it useful for studying the mechanism of action of various diseases. However, PTTP has some limitations, such as its poor solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on PTTP. One potential area of research is the development of PTTP-based drugs for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Another area of research is the investigation of the mechanism of action of PTTP and its potential targets. Additionally, the development of new synthesis methods for PTTP may lead to the production of more potent and selective compounds.
Méthodes De Synthèse
The synthesis of PTTP involves the reaction of 2-aminothiazole with 1-phenyl-1H-1,2,4-triazole-3-thiol in the presence of N-1,3-thiazol-2-ylpropanamide. The process involves a series of steps, including the addition of the reactants, heating, and cooling. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
PTTP has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities. PTTP has also been shown to exhibit potent antioxidant properties, which make it useful in the treatment of oxidative stress-related diseases.
Propriétés
IUPAC Name |
2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS2/c1-10(12(20)17-13-15-7-8-21-13)22-14-16-9-19(18-14)11-5-3-2-4-6-11/h2-10H,1H3,(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTXGMHIXDEQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)SC2=NN(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5371548.png)

![ethyl 3-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B5371559.png)

![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-methyl-3-nitrobenzohydrazide](/img/structure/B5371573.png)
![2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride](/img/structure/B5371587.png)
![ethyl 3-[7-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5371595.png)

![{1-[(2,6,8-trimethylquinolin-4-yl)carbonyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5371612.png)




![2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}acetamide](/img/structure/B5371655.png)